4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride 4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1820650-70-1
VCID: VC5993480
InChI: InChI=1S/C12H15ClFNO.ClH/c13-11-7-10(14)2-1-9(11)8-12(15)3-5-16-6-4-12;/h1-2,7H,3-6,8,15H2;1H
SMILES: C1COCCC1(CC2=C(C=C(C=C2)F)Cl)N.Cl
Molecular Formula: C12H16Cl2FNO
Molecular Weight: 280.16

4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride

CAS No.: 1820650-70-1

Cat. No.: VC5993480

Molecular Formula: C12H16Cl2FNO

Molecular Weight: 280.16

* For research use only. Not for human or veterinary use.

4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride - 1820650-70-1

Specification

CAS No. 1820650-70-1
Molecular Formula C12H16Cl2FNO
Molecular Weight 280.16
IUPAC Name 4-[(2-chloro-4-fluorophenyl)methyl]oxan-4-amine;hydrochloride
Standard InChI InChI=1S/C12H15ClFNO.ClH/c13-11-7-10(14)2-1-9(11)8-12(15)3-5-16-6-4-12;/h1-2,7H,3-6,8,15H2;1H
Standard InChI Key HQXDDQUIEFNRMT-UHFFFAOYSA-N
SMILES C1COCCC1(CC2=C(C=C(C=C2)F)Cl)N.Cl

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic name 4-[(2-chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride reflects its structural components:

  • Oxan-4-amine: A six-membered oxygen-containing ring (tetrahydropyran) with an amine group at the 4-position.

  • (2-Chloro-4-fluorophenyl)methyl: A benzyl substituent with chlorine and fluorine atoms at the 2- and 4-positions, respectively.

  • Hydrochloride: A counterion stabilizing the amine via salt formation.

The molecular formula of the free base is C₁₂H₁₅ClFNO, with a molecular weight of 243.70 g/mol . The hydrochloride form adds a stoichiometric HCl, resulting in C₁₂H₁₆Cl₂FNO (MW: 280.17 g/mol) .

Structural Depiction and Stereochemistry

The compound’s 2D structure (Figure 1) reveals a tetrahydropyran ring with equatorial amine and benzyl substituents. Computational models predict a chair conformation for the oxane ring, minimizing steric strain . The absence of chiral centers in the base form simplifies synthesis, though protonation of the amine in the hydrochloride salt introduces potential ionic interactions.

Key Identifiers:

  • CAS Registry: 1820650-70-1 (hydrochloride)

  • InChIKey: QQNLFOVUJIUTPR-UHFFFAOYSA-N (base)

  • SMILES: C1COCCC1(CC2=C(C=C(C=C2)F)Cl)N.Cl

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols remain proprietary, analogous compounds suggest a multi-step approach:

  • Ring Formation: Cyclization of 4-aminotetrahydropyran via acid-catalyzed etherification .

  • Benzyl Substitution: Friedel-Crafts alkylation or nucleophilic aromatic substitution introducing the 2-chloro-4-fluorobenzyl group .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride .

Intermediate Characterization

Patent IL238044A describes intermediates like 2-chloro-4-(pyrazol-5-yl)benzonitrile, highlighting the utility of halogenated aryl groups in constructing bioactive molecules . Such methods may parallel the benzylation step in this compound’s synthesis.

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValue (Base)Value (Hydrochloride)
Molecular Weight243.70 g/mol 280.17 g/mol
XLogP32.2 ~1.5 (estimated)
Hydrogen Bond Donors1 2 (amine + HCl)
Hydrogen Bond Acceptors3 4
SolubilityLow in H₂O Moderate in H₂O

The hydrochloride salt’s enhanced water solubility (~10–50 mg/mL) suits biological assays, whereas the free base favors organic solvents (e.g., DMSO, ethanol) .

Spectroscopic Signatures

  • IR: N–H stretch (3300–3500 cm⁻¹), C–F (1250 cm⁻¹), C–Cl (750 cm⁻¹) .

  • NMR: δ 1.5–2.0 ppm (oxane CH₂), δ 3.5–4.0 ppm (OCH₂), δ 6.8–7.3 ppm (aryl H) .

Future Directions

  • Structure-Activity Studies: Modifying the oxane ring’s substituents to optimize pharmacokinetics.

  • Target Identification: Screening against kinase or GPCR libraries to elucidate mechanisms.

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